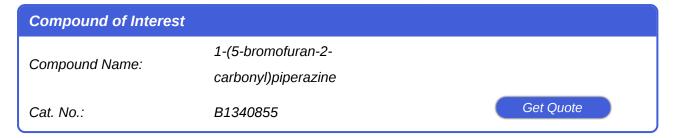


Synthesis of 1-(5-bromofuran-2-carbonyl)piperazine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **1-(5-bromofuran-2-carbonyl)piperazine**, a valuable building block in medicinal chemistry and drug discovery. The document details the chemical reactions, experimental protocols, and expected analytical data for this compound.

Synthetic Pathway Overview

The synthesis of **1-(5-bromofuran-2-carbonyl)piperazine** is primarily achieved through an amide coupling reaction. This involves the activation of the carboxylic acid group of 5-bromofuran-2-carboxylic acid, followed by nucleophilic attack from one of the secondary amines of piperazine. To avoid the formation of the di-substituted by-product, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative. A common and efficient method for this transformation is the use of peptide coupling agents.

A well-established method for similar amide bond formations involves the use of coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP), or the use of 2-methyl-6-nitrobenzoic anhydride (MNBA) with DMAP.[1][2] These reagents facilitate the formation of a highly reactive acyl intermediate, which is then readily attacked by the amine.



Experimental Protocol

This section details a reliable experimental protocol for the synthesis of **1-(5-bromofuran-2-carbonyl)piperazine**, adapted from established procedures for similar furan carboxamides.[1] [2]

Materials:

- 5-bromofuran-2-carboxylic acid
- Piperazine (or mono-Boc-piperazine)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl)
- 4-Dimethylaminopyridine (DMAP)
- · Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated NaCl solution)
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography
- Ethyl acetate and Hexanes for chromatography

Procedure:

- Reaction Setup: To a solution of 5-bromofuran-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[1] Stir the resulting mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
- Amine Addition: To the activated acid mixture, add a solution of piperazine (2.0 eq to favor mono-acylation) in anhydrous DCM. The reaction mixture is then stirred at room temperature overnight.



- Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer
 Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol, 5:1).
- Work-up: Upon completion of the reaction, dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective to isolate the pure **1-(5-bromofuran-2-carbonyl)piperazine**.

Quantitative Data Summary

While specific experimental data for **1-(5-bromofuran-2-carbonyl)piperazine** is not readily available in the searched literature, the following table presents the expected analytical data based on the characterization of a closely related compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide.[2] Researchers should expect similar spectroscopic features.

Parameter	Expected Value/Characteristics
Yield	70-90%
Appearance	White to off-white solid
Melting Point (°C)	To be determined experimentally
¹ H NMR	Signals corresponding to furan protons (two doublets), and piperazine protons (two multiplets).
¹³ C NMR	Signals for the carbonyl carbon, furan carbons, and piperazine carbons.
FT-IR (cm ⁻¹)	Characteristic peaks for N-H stretching (if piperazine is not fully substituted), C=O (amide) stretching, and C-Br stretching.
Mass Spec (HRMS)	Molecular ion peak corresponding to the exact mass of $C_9H_{11}BrN_2O_2$.



Table 1: Expected Analytical Data for 1-(5-bromofuran-2-carbonyl)piperazine.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1-(5-bromofuran-2-carbonyl)piperazine**.



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Caption: Synthetic workflow for **1-(5-bromofuran-2-carbonyl)piperazine**.

This guide provides a solid foundation for the successful synthesis and characterization of **1-(5-bromofuran-2-carbonyl)piperazine**. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.

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References

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